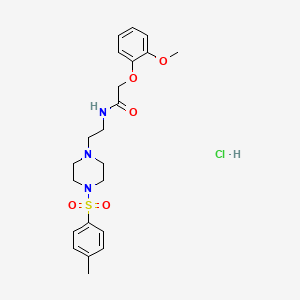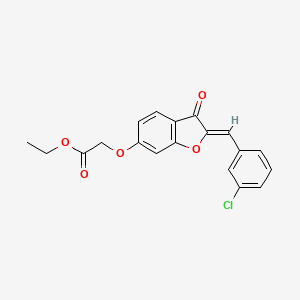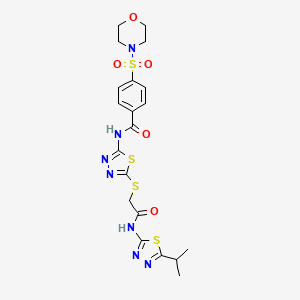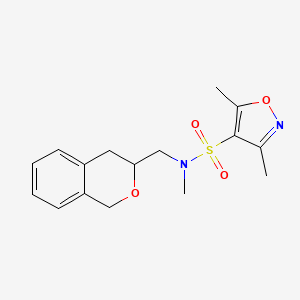![molecular formula C16H15NO3S B2689039 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(thiophen-2-yl)methyl]prop-2-enamide CAS No. 2094359-65-4](/img/structure/B2689039.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(thiophen-2-yl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(thiophen-2-yl)methyl]prop-2-enamide, also known as Dibenzylideneacetone (DBA), is a yellow crystalline powder that is widely used in scientific research. DBA is a versatile molecule that has a wide range of applications in organic synthesis, material science, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of DBA is not well understood. However, it is believed that DBA acts as a Michael acceptor, reacting with various nucleophiles, including thiols, amines, and carboxylic acids. This reaction leads to the formation of covalent adducts, which can modulate the activity of various enzymes and proteins.
Biochemical and Physiological Effects:
DBA has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. DBA has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), nuclear factor kappa B (NF-κB), and matrix metalloproteinases (MMPs). DBA has also been shown to induce apoptosis in cancer cells by modulating the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways.
Avantages Et Limitations Des Expériences En Laboratoire
DBA has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, DBA also has some limitations, including its low solubility in water and its potential toxicity. Therefore, appropriate safety precautions should be taken when handling DBA in the laboratory.
Orientations Futures
There are several future directions for the research on DBA. One direction is the development of novel DBA derivatives with improved pharmacological properties, such as enhanced solubility and specificity. Another direction is the elucidation of the mechanism of action of DBA, which could lead to the development of new drugs that target various diseases. Finally, the application of DBA in material science, such as the synthesis of novel polymers and materials, is an area of growing interest.
Méthodes De Synthèse
DBA can be synthesized by the condensation reaction between benzaldehyde and acetone in the presence of a base catalyst. The reaction proceeds through a series of intermediate steps to yield DBA as the final product. The purity of DBA can be improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
DBA has a wide range of applications in scientific research, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, DBA is used as a starting material for the synthesis of various compounds, including chiral ligands, natural products, and pharmaceuticals. In material science, DBA is used as a building block for the synthesis of various polymers, such as polyacetylenes and polydiacetylenes. In medicinal chemistry, DBA is used as a pharmacophore for the design of novel drugs that target various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-2-16(18)17(11-13-4-3-9-21-13)12-5-6-14-15(10-12)20-8-7-19-14/h2-6,9-10H,1,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGTUTAROCMQHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=CC=CS1)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(thiophen-2-yl)methyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-amino-5-{[(2,3-dichlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B2688957.png)





![methyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2688969.png)


![8-{[3-(3-Bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2688972.png)

![1-[4-(Pyridin-3-yloxy)phenyl]ethan-1-amine](/img/structure/B2688978.png)
